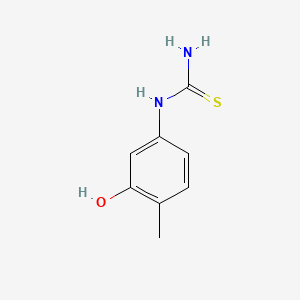
(3-HYDROXY-4-METHYLPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-HYDROXY-4-METHYLPHENYL)THIOUREA: is an organosulfur compound with the molecular formula C8H10N2OS It is a derivative of thiourea, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-HYDROXY-4-METHYLPHENYL)THIOUREA typically involves the reaction of 3-Hydroxy-4-methylaniline with thiocarbamide (thiourea) under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: (3-HYDROXY-4-METHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
Chemistry: (3-HYDROXY-4-METHYLPHENYL)THIOUREA is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential enzyme inhibitory activities. It has been investigated for its ability to inhibit enzymes like tyrosinase, which is involved in melanin synthesis .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, plastics, and other materials. Its unique chemical properties make it valuable in the formulation of various industrial products.
作用機序
The mechanism of action of (3-HYDROXY-4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequently to melanin . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme.
類似化合物との比較
Thiourea: The parent compound, used widely in organic synthesis and industrial applications.
4-Methylphenylthiourea: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxyphenylthiourea: Lacks the methyl group, which affects its steric and electronic properties.
Uniqueness: (3-HYDROXY-4-METHYLPHENYL)THIOUREA is unique due to the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential applications in various fields. The hydroxy group increases its solubility in polar solvents, while the methyl group provides steric hindrance, influencing its interaction with other molecules.
特性
CAS番号 |
16704-79-3 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.241 |
IUPAC名 |
(3-hydroxy-4-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChIキー |
JFMLEVFEEMCBAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)O |
同義語 |
1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















